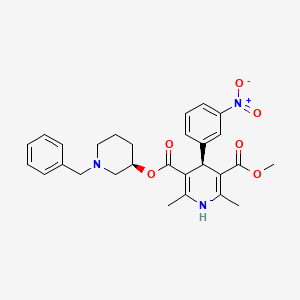
(3R,4'S)-Benidipine HCl
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3R,4'S)-Benidipine HCl, also known as this compound, is a useful research compound. Its molecular formula is C28H32N3O6Cl and its molecular weight is 542.04. The purity is usually > 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
(3R,4'S)-Benidipine hydrochloride, commonly referred to as benidipine, is a dihydropyridine calcium channel blocker primarily used in the treatment of hypertension. This compound exhibits a multifaceted biological activity, influencing various physiological pathways and demonstrating potential therapeutic benefits beyond blood pressure regulation. This article delves into the biological activity of benidipine, focusing on its mechanisms of action, pharmacological effects, and relevant case studies.
Benidipine acts as a triple calcium channel blocker , inhibiting L-, N-, and T-type calcium channels. This inhibition leads to relaxation of vascular smooth muscle and a decrease in peripheral vascular resistance, contributing to its antihypertensive effects. Additionally, benidipine functions as an antagonist of the mineralocorticoid receptor , which plays a crucial role in regulating blood pressure and fluid balance .
Key Mechanisms:
- Calcium Channel Inhibition : Blocks L-, N-, and T-type calcium channels.
- Mineralocorticoid Receptor Antagonism : Reduces aldosterone-induced effects.
- Cardioprotective Effects : Enhances nitric oxide (NO) production and exhibits anti-atherosclerotic properties .
Pharmacological Effects
Benidipine's pharmacological profile includes several beneficial effects:
- Antihypertensive Activity : Proven efficacy in reducing systolic and diastolic blood pressure.
- Anti-inflammatory Effects : Studies indicate that benidipine can modulate inflammatory responses in macrophages, reducing the production of pro-inflammatory cytokines such as IL-6 and TNF-α when activated by lipopolysaccharides (LPS) .
- Cardiovascular Protection : Demonstrates protective effects on the myocardium and inhibits vascular smooth muscle cell proliferation .
Data Table: Summary of Biological Activities
Study 1: Anti-inflammatory Properties
A study investigated the effects of benidipine on J774.2 murine macrophage cells. The results revealed that benidipine did not stimulate pro-inflammatory cytokine production in the absence of LPS but significantly reduced IL-6 and IL-12p40 levels when administered alongside LPS. This suggests that benidipine could serve as an adjunct therapy in hypertensive patients with inflammatory conditions .
Study 2: Cardiovascular Benefits
Research has shown that benidipine not only lowers blood pressure but also provides myocardial protection during ischemic events. It enhances NO availability, which is crucial for maintaining vascular health and preventing atherosclerosis .
Propiedades
IUPAC Name |
5-O-[(3R)-1-benzylpiperidin-3-yl] 3-O-methyl (4S)-2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H31N3O6/c1-18-24(27(32)36-3)26(21-11-7-12-22(15-21)31(34)35)25(19(2)29-18)28(33)37-23-13-8-14-30(17-23)16-20-9-5-4-6-10-20/h4-7,9-12,15,23,26,29H,8,13-14,16-17H2,1-3H3/t23-,26+/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QZVNQOLPLYWLHQ-BVAGGSTKSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(C(=C(N1)C)C(=O)OC2CCCN(C2)CC3=CC=CC=C3)C4=CC(=CC=C4)[N+](=O)[O-])C(=O)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C([C@@H](C(=C(N1)C)C(=O)O[C@@H]2CCCN(C2)CC3=CC=CC=C3)C4=CC(=CC=C4)[N+](=O)[O-])C(=O)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H31N3O6 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
505.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














